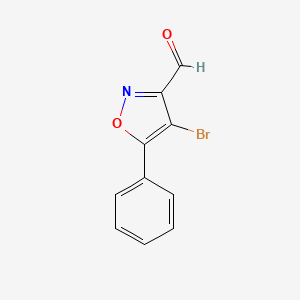

4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

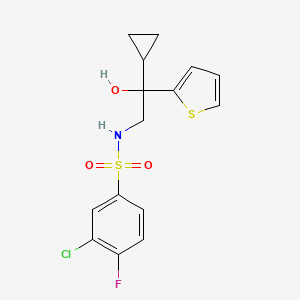

“4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” is an organic compound that is a derivative of oxazole . It is an aldehyde derivative, which can be used as an organic intermediate .

Synthesis Analysis

The synthesis of “4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” involves several steps. One method involves the use of ethyl acylpyruvate and hydrazine hydrate to prepare ethyl 5-phenylisoxazol-3-carboxylate. The ester group is then reduced to obtain (5-Phenylisoxazol-3-yl) methanol, and finally, the hydroxyl group is oxidized to obtain 5-phenylisoxazol-3-formaldehyde .Molecular Structure Analysis

The molecular formula of “4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” is C10H7NO2 . The compound has a molar mass of 173.17 . The NMR data provided in the literature can be used to further analyze the molecular structure.Physical And Chemical Properties Analysis

The melting point of “4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde” is between 58-62°C (lit.) . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Antimicrobial and Antioxidant Activities

The Vilsmeier–Haack reaction approach has been utilized for the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives. These compounds, derived from a process involving "4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde," displayed significant in vitro antibacterial, antifungal, and antioxidant activities. Such compounds are considered potent inhibitors of the E. coli MurB enzyme, highlighting their therapeutic potential against microbial infections (Bhat et al., 2016).

Fluorescence Probing for Biological Systems

A novel fluorescence probe with intramolecular charge transfer and aggregation-induced emission enhancement characteristics was synthesized, utilizing "4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde." This probe showed high selectivity and sensitivity towards homocysteine, a biological analyte, demonstrating potential for researching effects in biological systems (Chu et al., 2019).

Synthetic Methodology Advancements

Research on the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole offers a general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles. This synthetic strategy provides a pathway for the development of various heterocyclic compounds, demonstrating the utility of "4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde" in creating complex molecular architectures (Williams & Fu, 2010).

Mechanism of Action

Mode of Action

The bromine atom could potentially undergo a nucleophilic substitution reaction, leading to changes in the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde are currently unknown

Action Environment

The action, efficacy, and stability of 4-Bromo-5-phenyl-1,2-oxazole-3-carbaldehyde can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, the compound’s reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature and storage conditions.

properties

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPUNVSYUJAZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)

![methyl 4-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2929446.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)

![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)

![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)